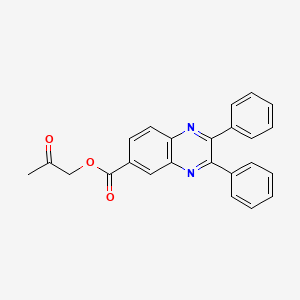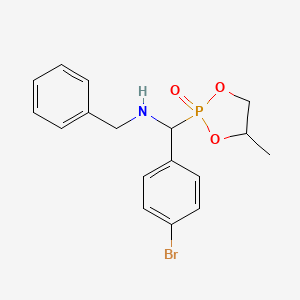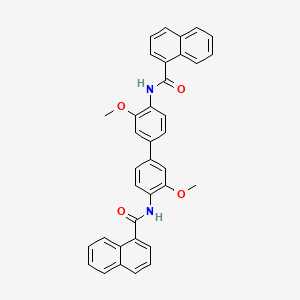
2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate, commonly known as ODQ, is a potent inhibitor of soluble guanylate cyclase (sGC). sGC is an important enzyme that plays a crucial role in the regulation of vascular tone, platelet aggregation, and neurotransmission. ODQ has been widely used in scientific research to investigate the role of sGC in various physiological and pathological conditions.
Wirkmechanismus
ODQ exerts its pharmacological effects by inhibiting the activity of 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate. This compound is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is an important second messenger molecule that regulates various physiological processes. By inhibiting this compound, ODQ reduces the production of cGMP and disrupts downstream signaling pathways.
Biochemical and Physiological Effects:
ODQ has been shown to have a variety of biochemical and physiological effects. For example, ODQ has been shown to inhibit vasodilation and reduce blood pressure by reducing the production of cGMP. ODQ has also been shown to inhibit platelet aggregation and thrombosis by reducing the production of cGMP in platelets. In addition, ODQ has been shown to inhibit neurotransmission and protect against neuronal damage in various models of neurological disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ODQ in laboratory experiments is its high potency and specificity for 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate inhibition. ODQ is also relatively easy to synthesize and has a long shelf life. However, one of the main limitations of using ODQ is its potential for off-target effects, as it may inhibit other enzymes or signaling pathways in addition to this compound. In addition, ODQ may have variable effects depending on the experimental conditions and cell types used.
Zukünftige Richtungen
There are many potential future directions for research on ODQ and 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate inhibition. For example, researchers could investigate the role of this compound inhibition in the treatment of cardiovascular diseases such as hypertension and heart failure. In addition, researchers could investigate the potential therapeutic benefits of this compound inhibition in neurological diseases such as stroke and Alzheimer's disease. Finally, researchers could investigate the potential for developing more specific and potent this compound inhibitors that could be used as therapeutic agents in various disease states.
Synthesemethoden
ODQ can be synthesized using a variety of methods, including the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with propionyl chloride and triethylamine in the presence of a catalyst. The resulting intermediate is then treated with oxalyl chloride and triethylamine to yield ODQ.
Wissenschaftliche Forschungsanwendungen
ODQ has been used extensively in scientific research to investigate the role of 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate in various physiological and pathological conditions. For example, ODQ has been used to study the effects of this compound inhibition on vascular tone and blood pressure regulation. ODQ has also been used to investigate the role of this compound in platelet aggregation and thrombosis. In addition, ODQ has been used to study the role of this compound in neurotransmission and neuroprotection.
Eigenschaften
IUPAC Name |
2-oxopropyl 2,3-diphenylquinoxaline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-16(27)15-29-24(28)19-12-13-20-21(14-19)26-23(18-10-6-3-7-11-18)22(25-20)17-8-4-2-5-9-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYCRKKJTPDPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
![2-{[3-(anilinosulfonyl)-4-bromobenzoyl]amino}benzoic acid](/img/structure/B6021378.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6021390.png)
![3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6021395.png)

![2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021400.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6021412.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide](/img/structure/B6021417.png)
![2-fluoro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6021426.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B6021435.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6021438.png)

![3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide](/img/structure/B6021474.png)